molecular formula C15H11F3O2 B1334447 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-45-8

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B1334447
CAS No.: 667437-45-8
M. Wt: 280.24 g/mol
InChI Key: UKDJEFILNNPTJG-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 2-position with a benzyloxy group containing a trifluoromethyl (-CF₃) moiety at the meta position of the benzyl ring. The trifluoromethyl group confers enhanced lipophilicity, metabolic stability, and electronic effects, making this compound valuable in pharmaceutical and agrochemical research . Its aldehyde functional group enables participation in condensation reactions, such as forming hydrazones or Schiff bases, which are critical intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDJEFILNNPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397494
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-45-8
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

(a) 3-((2-Fluorobenzyl)oxy)benzaldehyde

  • Structure : Benzaldehyde substituted at the 3-position with a 2-fluorobenzyloxy group.
  • Key Differences : Replaces -CF₃ with a single fluorine atom, reducing steric bulk and altering electronic properties.

(b) 3-((4-Fluorobenzyl)oxy)benzaldehyde

  • Structure : Similar to the above but with fluorine at the para position of the benzyl ring.
  • Key Differences : Para-substitution may enhance symmetry and alter dipole moments compared to meta-CF₃ derivatives.
  • Molecular Weight : 230.23 g/mol (lower than the trifluoromethyl analog due to absence of CF₃).
Compound Substituent Position Molecular Weight (g/mol) Applications
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde -CF₃, -OCH₂C₆H₄- 2, meta ~264.21 (estimated) Drug intermediates, agrochemicals
3-((2-Fluorobenzyl)oxy)benzaldehyde -F, -OCH₂C₆H₄- 3, ortho 230.23 Synthetic chemistry
3-((4-Fluorobenzyl)oxy)benzaldehyde -F, -OCH₂C₆H₄- 3, para 230.23 Material science

Methoxy and Chloro-Substituted Analogs

(a) 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

  • Structure : Adds a methoxy (-OCH₃) group at the 4-position of the benzaldehyde core.
  • Key Differences : Methoxy improves solubility and introduces hydrogen-bonding capacity.
  • Applications : Explored in medicinal chemistry for modified pharmacokinetic profiles.

(b) 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

  • Structure : Chlorine substitution at the 5-position of the benzaldehyde core.
  • Key Differences : Chlorine increases molecular weight (MW ~298.65 g/mol) and may enhance halogen bonding in target interactions.
  • Applications : Pesticide development (e.g., sulfonylurea herbicides) .

Heterocyclic Derivatives

(a) Pyrimidine-Based Benzaldehydes

  • Examples :
    • 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (MW 268.20 g/mol)
    • 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
  • Key Differences : Incorporates a pyrimidine ring, enabling π-π stacking and hydrogen bonding in drug-receptor interactions.
  • Applications : Antiviral or anticancer agents due to pyrimidine’s prevalence in nucleic acid analogs.

(b) Diazirinyl Derivatives

  • Example : 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde (MW 284.22 g/mol)
  • Key Differences : Diazirine group enables photoaffinity labeling for studying protein-ligand interactions.
  • Applications : Proteomics and chemical biology research .

Agrochemical Analogs

Triflusulfuron methyl ester and related sulfonylurea herbicides share structural motifs with this compound, particularly the trifluoromethyl group and aromatic aldehyde-derived backbones. These compounds inhibit acetolactate synthase (ALS), a target in plant growth regulation.

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₁₁F₃O₂
  • Molecular Weight : 280.2418 g/mol
  • Structure : The compound contains a trifluoromethyl group which enhances its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the trifluoromethyl and methoxy substituents can significantly influence the compound’s binding affinity and selectivity, leading to various biological effects such as:

  • Inhibition of Enzymes : It has been shown to interact with enzymes involved in cancer progression, potentially acting as an inhibitor.
  • Receptor Modulation : The compound may modulate receptor activities, impacting cellular signaling pathways.

Biological Activity Studies

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
    Cell LineIC50 (µM)Viability (%) at 10 µM (48h)Viability (%) at 20 µM (72h)
    MCF-78.47 ± 0.1845.22%21.24%
    HeLa9.22 ± 0.1746.77%30.38%
    NIH-3T389.8 ± 1.9>90%>90%
    These results indicate that while the compound exhibits potent activity against cancer cells, it shows minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
  • Mechanism Insights : In vitro studies demonstrated that treatment with this compound altered cell cycle progression in Jurkat cells, indicating its potential role in regulating cellular proliferation.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound on MCF-7 breast cancer cells. The findings revealed that at concentrations of 5 µM and above, the compound significantly reduced cell viability over time, with an observed IC50 value of approximately 8.47 µM after 48 hours of treatment.

Case Study 2: In Vivo Studies
Further investigations using chick chorioallantoic membrane assays indicated that the compound effectively inhibited angiogenesis in tumor models, supporting its potential as an anticancer therapeutic agent by disrupting blood vessel formation necessary for tumor growth.

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